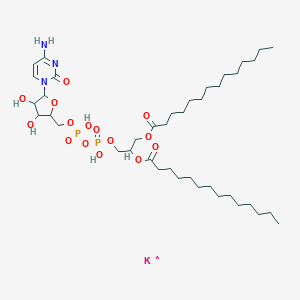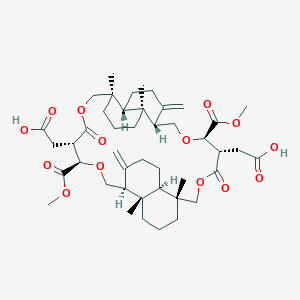
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of analogs and derivatives related to 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine has been explored through various chemical pathways. Notably, the chemical synthesis of phosphatidic acid analogs showcases methods to produce complex lipid molecules, providing insights into the synthetic routes that could apply to 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt (Kates, Park, Palameta, & Joo, 1971). Another study highlights the synthesis of diphosphatidylglycerols, demonstrating techniques relevant to the production of complex phospholipids (Ahmad, Murali Krishna, Ali, Choudhury, & Ahmad, 2007).
Molecular Structure Analysis
The molecular packing and conformation of related phospholipids have been detailed through crystal structure analyses. These studies provide a foundational understanding of how molecules like this compound may organize and behave at the molecular level (Pascher, Sundell, Harlos, & Eibl, 1987).
Chemical Reactions and Properties
Research into the interaction of divalent cations with phospholipids sheds light on the chemical behavior of this compound. These interactions are crucial for understanding the compound's functionality in biological systems and its chemical reactivity (Garidel, Förster, Richter, Kunst, Rapp, & Blume, 2000).
Physical Properties Analysis
The physical properties, including phase behavior and lipid ionization, have been extensively studied, particularly the effects of temperature, pH, and ionic strength on the lipid monolayers and bilayers. These studies are pivotal for understanding the physical characteristics of this compound in different environments (Garidel & Blume, 2005).
Chemical Properties Analysis
The interaction of the compound with various ions and its ionization behavior under different conditions are central to its chemical properties analysis. Studies focusing on the binding of alkaline earth cations to phospholipids provide insights into the chemical properties of this compound, including its reactivity and stability in various chemical environments (Garidel & Blume, 2000).
Aplicaciones Científicas De Investigación
Estudios de bicapa lipídica
Este compuesto se utiliza en estudios de bicapa lipídica para analizar organelos y membranas celulares . Ayuda a los investigadores a comprender la estructura y función de las membranas biológicas, que son cruciales para los procesos celulares.
Estudios de interacción de proteínas
Se ha utilizado para estudiar moléculas en membranas, como la interacción entre el compuesto y proteínas en vesículas de dimiristoilfosfatidilcolina construidas en el laboratorio . Esto ayuda a comprender cómo las proteínas interactúan con los lípidos en la membrana celular.
Estándar interno en cromatografía
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt se ha utilizado como estándar interno en cromatografía líquida de alta resolución de fase reversa (RP-HPLC) . Esto ayuda en la medición y el análisis precisos de otros compuestos en una mezcla.
Estudios de difusión
Este compuesto se ha utilizado como componente de películas de espuma (FF) para estudios de difusión . Ayuda a comprender cómo las moléculas se mueven e interactúan en diferentes entornos.
Imitando membranas bacterianas
This compound está presente predominantemente en las membranas bacterianas grampositivas y comprende dos cadenas. Para imitar las membranas bacterianas, se combina con fosfolípidos zwitteriónicos . Esto ayuda a estudiar las propiedades y funciones de la membrana bacteriana.
Preparación de liposomas
Este compuesto se utiliza en la preparación de liposomas . Los liposomas son pequeñas vesículas esféricas que se pueden utilizar para administrar fármacos y material genético a las células.
Mecanismo De Acción
Target of Action
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt, also known as DMPC, is a synthetic phospholipid used in the formation of liposomes and lipid bilayers . Its primary targets are the lipid monolayers and bilayers in biological membranes .
Mode of Action
DMPC interacts with its targets by integrating into the lipid bilayers of cells . The similar phospholipid structures of DMPC and the membranes facilitate the attachment of nanoparticles to bio-membranes in the brain .
Biochemical Pathways
DMPC affects the biochemical pathways related to lipid metabolism and membrane dynamics. It can influence the stability and fluidity of cell membranes, and it plays a role in the formation and function of lipid rafts, which are specialized membrane microdomains involved in cell signaling .
Pharmacokinetics
It’s known that dmpc can enhance the constancy and in vitro antiproliferative effect of certain drugs . This suggests that DMPC may improve drug bioavailability by facilitating drug delivery to target cells .
Result of Action
The molecular and cellular effects of DMPC’s action are primarily related to its role in modifying the properties of cell membranes. By integrating into lipid bilayers, DMPC can alter membrane fluidity and permeability, potentially influencing various cellular processes . In addition, DMPC-coated nanoparticles have been shown to enter cells more easily .
Action Environment
The action, efficacy, and stability of DMPC can be influenced by various environmental factors. For instance, the presence of other lipids in the environment can affect the integration of DMPC into cell membranes . Furthermore, the pH and ionic strength of the environment can influence the properties of DMPC-containing systems .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
It has been suggested that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Propiedades
InChI |
InChI=1S/C40H73N3O15P2.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(44)53-29-32(56-36(45)26-24-22-20-18-16-14-12-10-8-6-4-2)30-54-59(49,50)58-60(51,52)55-31-33-37(46)38(47)39(57-33)43-28-27-34(41)42-40(43)48;/h27-28,32-33,37-39,46-47H,3-26,29-31H2,1-2H3,(H,49,50)(H,51,52)(H2,41,42,48); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSIYSATLLMSEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCC.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H73KN3O15P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585103 |
Source


|
| Record name | PUBCHEM_16219138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
937.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138879-82-0 |
Source


|
| Record name | PUBCHEM_16219138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)


![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)
![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)




